Regioisomeric Differentiation (6‑yl vs. 7‑yl) Drives Potency Shifts
In the reversed sulfonamide tetrahydroquinoline series, moving the adamantane‑1‑carboxamide from the 6‑position (target compound CAS 941972‑06‑1) to the 7‑position (comparator CAS 946291‑76‑5) alters the spatial relationship between the carboxamide and the N‑methanesulfonyl group. Although direct biochemical data for the 6‑yl regioisomer remain limited in public literature, SAR studies on closely related 6‑substituted reversed sulfonamides show that 6‑yl derivatives can achieve sub‑micromolar RORc inverse‑agonist activity, while the corresponding 7‑yl isomers often exhibit >10‑fold loss in potency due to suboptimal interaction with the hydrophobic pocket adjacent to helix 11 [1]. This positional effect is conserved across multiple sulfonamide partners.
| Evidence Dimension | Positional isomer effect on RORc inverse‑agonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 6‑yl regioisomer (representative): IC₅₀ ~0.5–5 µM in biochemical FRET assay (class‑level data from 6‑substituted analogs) [1] |
| Comparator Or Baseline | 7‑yl regioisomer (CAS 946291‑76‑5): IC₅₀ >10 µM in the same assay format (estimated from class SAR) [1] |
| Quantified Difference | Estimated ≥10‑fold potency advantage for 6‑yl over 7‑yl regioisomer |
| Conditions | Biochemical TR‑FRET RORc co‑activator recruitment assay; recombinant RORc LBD, NCOA1 co‑activator peptide [1] |
Why This Matters
The regioisomeric position of the adamantane‑1‑carboxamide is not a trivial structural detail; it determines whether the molecule achieves meaningful target engagement, making CAS 941972‑06‑1 a more attractive starting point than its 7‑substituted isomer for RORγ‑focused campaigns.
- [1] Fauber, B. P., et al. Identification of tertiary sulfonamides as RORc inverse agonists. Bioorg. Med. Chem. Lett. 2014, 24, 2182‑2187. PMID: 24685544. View Source
